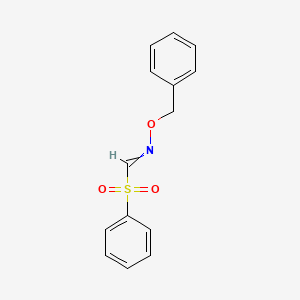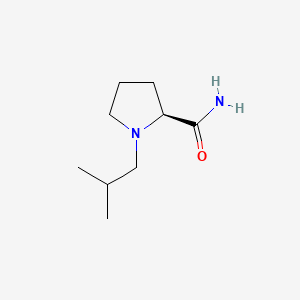
6-Chloro-2,3-difluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,3-difluorophenol is an organic compound with the molecular formula C6H3ClF2O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
6-Chloro-2,3-difluorophenol can be synthesized through several methods. One common method involves the halogenation of 2,3-difluorophenol. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the chlorination of 2,3-difluorophenol using chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
6-Chloro-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
科学研究应用
6-Chloro-2,3-difluorophenol is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 6-Chloro-2,3-difluorophenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to changes in cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins plays a crucial role in its mechanism of action .
相似化合物的比较
Similar Compounds
2,3-Difluorophenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2,6-difluorophenol: Has a different substitution pattern, leading to variations in reactivity and applications.
2,6-Difluorophenol: Lacks the chlorine atom and has different physical and chemical properties.
Uniqueness
6-Chloro-2,3-difluorophenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to undergo a wide range of chemical reactions and its potential use in pharmaceutical research highlight its importance .
属性
IUPAC Name |
6-chloro-2,3-difluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQGYACSLFIRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
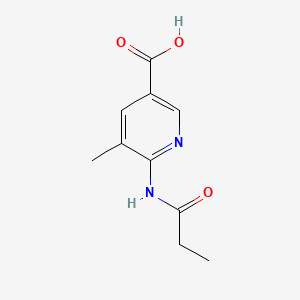
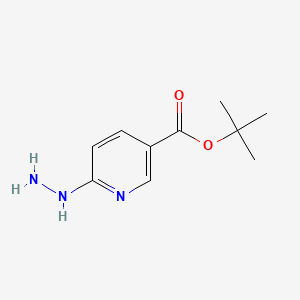
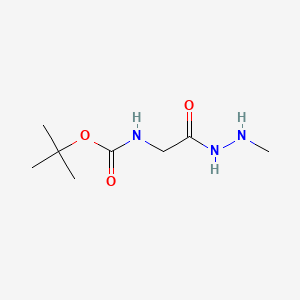
![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid](/img/structure/B573385.png)
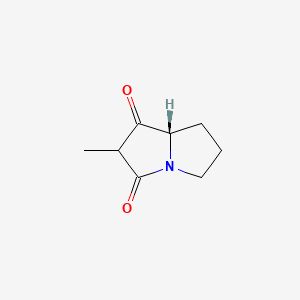
![2-Propanol,1-[(2-aminoethyl)methylamino]-(9CI)](/img/new.no-structure.jpg)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
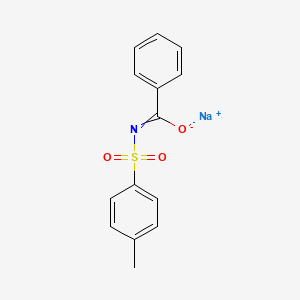
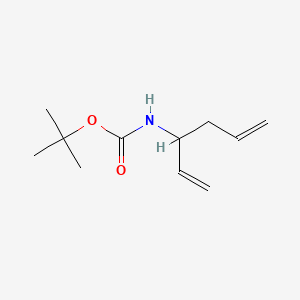
![2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B573397.png)
